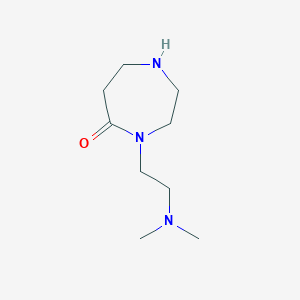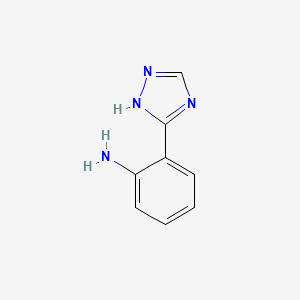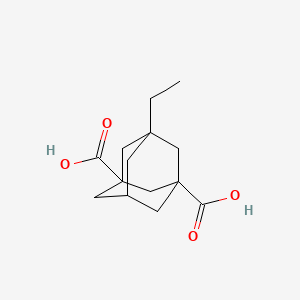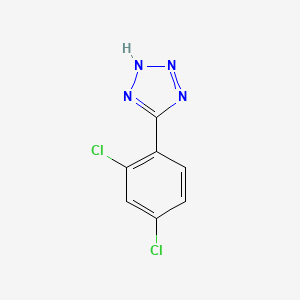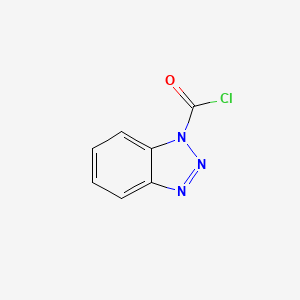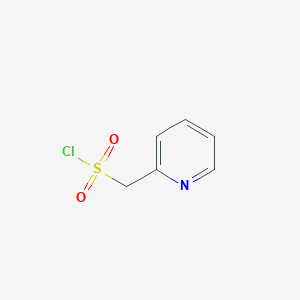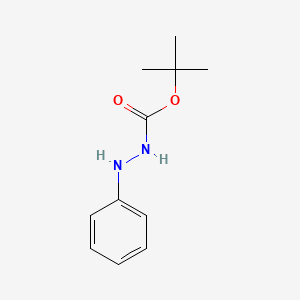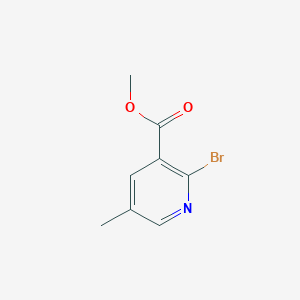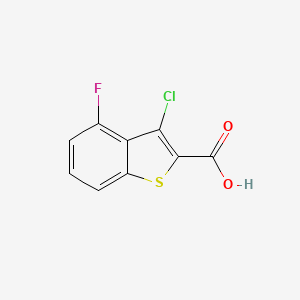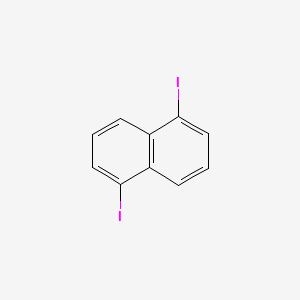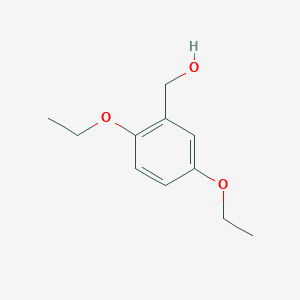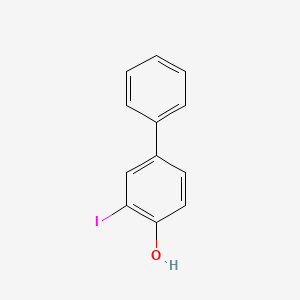
4'-METHYLCHRYSOERIOL
概述
描述
准备方法
合成路线和反应条件: 4'-甲基金丝桃素的合成通常涉及使用 3,4-二甲氧基苯甲醛和 2,4,6-三羟基苯乙酮等起始原料。反应通过一系列步骤进行,包括缩合、环化和甲基化,在受控条件下进行。 最终产物采用色谱技术进行纯化,以达到高纯度 .
工业生产方法: 4'-甲基金丝桃素的工业生产可能涉及使用与实验室合成中相似的起始原料和反应条件进行大规模合成。 该工艺针对更高的产量和成本效益进行了优化,通常采用自动化系统进行反应监测和产物纯化 .
化学反应分析
反应类型: 4'-甲基金丝桃素会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成醌类和其他氧化衍生物。
还原: 还原反应可以将 4'-甲基金丝桃素转化为其相应的二氢衍生物。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要形成的产物:
氧化: 醌类和其他氧化的黄酮类衍生物。
还原: 4'-甲基金丝桃素的二氢衍生物。
取代: 母体化合物的烷基化或酰基化衍生物.
科学研究应用
4'-甲基金丝桃素在科学研究中具有广泛的应用:
化学: 用作研究黄酮类化合物化学和酶抑制的模型化合物。
生物学: 研究其对细胞过程和酶活性的影响。
医学: 探索其潜在的治疗效果,特别是由于其对细胞色素 P450 酶的抑制作用,因此在癌症研究中具有潜力。
作用机制
4'-甲基金丝桃素的主要作用机制涉及抑制细胞色素 P450 酶。它与这些酶的活性位点结合,阻止底物的代谢,从而导致细胞过程发生改变。 该化合物专门针对人 P450 1B1 依赖性乙氧基间苯二酚-O-脱乙基酶,该酶参与各种外源性和内源性化合物的代谢 .
类似化合物:
金丝桃素: 一种结构相似的黄酮类化合物,在不同位置具有羟基。
木犀草素: 另一种具有类似酶抑制特性的黄酮类化合物,但取代模式不同。
独特性: 4'-甲基金丝桃素的独特性在于其对细胞色素 P450 1B1 依赖性乙氧基间苯二酚-O-脱乙基酶的特定抑制作用,使其成为酶抑制研究和潜在治疗应用中的一种宝贵工具 .
相似化合物的比较
Chrysoeriol: A structurally similar flavonoid with hydroxyl groups at different positions.
Luteolin: Another flavonoid with similar enzyme inhibitory properties but different substitution patterns.
Apigenin: A related compound with a similar core structure but lacking methoxy groups
Uniqueness: 4’-Methylchrysoeriol is unique due to its specific inhibitory effects on cytochrome P450 1B1-dependent ethoxyresorufin-O-deethylase, making it a valuable tool in enzyme inhibition studies and potential therapeutic applications .
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5,7-dihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-13-4-3-9(5-15(13)22-2)14-8-12(20)17-11(19)6-10(18)7-16(17)23-14/h3-8,18-19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLOMULCAJQEIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197043 | |
| Record name | Kampferol-3,4'-dimethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4712-12-3 | |
| Record name | Kampferol-3,4'-dimethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004712123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,4'-dimethoxyflavone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128305 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Kampferol-3,4'-dimethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KAMPFEROL-3,4'-DIMETHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FHI2X224O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

